molecular formula C7H12O2S B1381904 3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-one CAS No. 1803593-55-6

3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-one

Cat. No.: B1381904
CAS No.: 1803593-55-6
M. Wt: 160.24 g/mol
InChI Key: TUSXRUYHRHPWEQ-UHFFFAOYSA-N
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Description

“3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-one” is a chemical compound with the molecular formula C7H12O2S . It has a molecular weight of 160.24 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H12O2S/c1-3-9-6-4-5(8)7(6)10-2/h6-7H,3-4H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 160.24 .

Scientific Research Applications

Tin(IV) Chloride Catalyzed Cycloaddition Reactions 3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-one is utilized in cycloaddition reactions catalyzed by Tin(IV) chloride, leading to the formation of various cyclohexanone derivatives. Such chemical transformations are critical in the synthesis of complex organic molecules and have applications in materials science and pharmaceuticals (Matsuo et al., 2009).

Lewis Acid-Catalyzed Intermolecular [4 + 2] Cycloaddition Another application involves Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition with aldehydes or ketones. This reaction showcases the compound's versatility in forming complex cyclic structures, essential in organic synthesis and the development of new materials (Matsuo et al., 2008).

Stereoselective Synthesis and Deracemization The compound's derivatives are also involved in stereoselective synthesis and deracemization processes, indicating its importance in producing enantiomerically pure substances. This aspect is crucial in the pharmaceutical industry, where the chirality of drug molecules can significantly impact their efficacy and safety (Siedlecka & Turowska-Tyrk, 2011).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

3-ethoxy-2-methylsulfanylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-3-9-6-4-5(8)7(6)10-2/h6-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSXRUYHRHPWEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(=O)C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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